molecular formula C13H14N2O3 B1309707 (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-46-8

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No. B1309707
CAS RN: 1015844-46-8
M. Wt: 246.26 g/mol
InChI Key: OWAXGQYGHBGBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . It is intended for research use only .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.26 g/mol and a molecular formula of C13H14N2O3 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, including (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, have shown significant potential as corrosion inhibitors. A study by Lgaz et al. (2018) revealed that these compounds are highly effective in protecting mild steel in acidic environments, like 1.0 M HCl at 303 K. The research highlighted their high inhibition efficiency and adherence to the Langmuir adsorption isotherm. Additionally, these derivatives demonstrated mixed-type inhibition behavior and contributed to increased polarization resistance, indicating a robust protective layer on the metal surface. Advanced techniques such as Density Functional Theory (DFT) calculations and molecular dynamic simulations offered insights into the action mode of these inhibitors, further corroborated by Scanning Electron Microscopy and Atomic Force Microscopy examinations of the mild steel surface (Lgaz et al., 2018).

Antimicrobial Activities

A series of isoxazolyl thiazolyl pyrazoles synthesized from a multi-step process, including a compound structurally similar to (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibited significant antibacterial and antifungal activities. The study by Mor et al. (2011) outlined a detailed synthesis pathway and emphasized the notable antimicrobial properties of these compounds, underscoring their potential in creating new treatment solutions (Mor et al., 2011).

Material Chemistry and Coordination Studies

Pyrazole derivatives, related to (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, have been studied for their unique coordination properties with metals like cobalt(II) and copper(II). The research conducted by Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and explored their complex formation with these metals. Spectroscopic analysis and X-ray diffraction studies were employed to characterize these complexes, revealing detailed insights into the structural and chemical dynamics of these compounds (Hadda et al., 2007).

Material Sciences and Corrosion Studies

Further exploring the applications in material sciences, Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives in enhancing the corrosion resistance of mild steel in hydrochloric acid solution. The study provided a comprehensive analysis, including weight loss measurements, electrochemical studies, and surface analysis techniques like Scanning Electron Microscope and X-ray photoelectron spectroscopy. The findings emphasized the high inhibition efficiency of these compounds, especially at elevated temperatures, showcasing their potential in industrial applications (Lgaz et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-3-5-10(6-4-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXGQYGHBGBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

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